![molecular formula C20H21BrN2O5S B1229670 1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1229670.png)
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
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Overview
Description
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide is a benzodioxine.
Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition Studies
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide and similar compounds have been investigated for their potential as antibacterial agents and lipoxygenase inhibitors. Research has shown that certain derivatives in this class display good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibitory Potential
These compounds have also been studied for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. The research demonstrates that most compounds in this category exhibit significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. This suggests potential applications in managing conditions like diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Bioactive Compound Development
These sulfonamide derivatives have been explored for their potential as bioactive compounds. In vitro studies have shown that they can act as effective cholinesterase inhibitors and possess moderate antibacterial properties. This research indicates the possibility of developing these compounds as therapeutic agents for diseases associated with cholinesterase activity and bacterial infections (Irshad et al., 2014).
properties
Molecular Formula |
C20H21BrN2O5S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide |
InChI |
InChI=1S/C20H21BrN2O5S/c1-12-7-14-8-15(21)9-19(20(14)23(12)13(2)24)29(25,26)22-10-16-11-27-17-5-3-4-6-18(17)28-16/h3-6,8-9,12,16,22H,7,10-11H2,1-2H3 |
InChI Key |
SIBRQXJGJMWOEK-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)NCC3COC4=CC=CC=C4O3 |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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